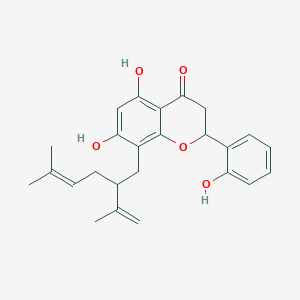

Kushenol A

Description

Contextualization within Natural Product Chemistry

Kushenol A is classified as a prenylated flavonoid, a class of secondary metabolites found in plants. nih.gov Natural product chemistry often focuses on the isolation, structure elucidation, and biological evaluation of such compounds. This compound, also known as Leachianone E, is one of many flavonoids identified in Sophora flavescens, a plant with a history of use in traditional Chinese medicine. medchemexpress.comontosight.aiontosight.ai The study of compounds like this compound is integral to discovering new pharmacologically active agents and understanding the chemical diversity of the plant kingdom. ontosight.ai

Significance as a Prenylated Flavonoid

The defining feature of this compound is its prenylated flavonoid structure. nih.gov Flavonoids are a large family of polyphenolic compounds, and the addition of a prenyl group—a hydrocarbon chain derived from isoprene—often enhances their biological activity. nih.gov This structural modification increases the lipophilicity of the molecule, which can improve its interaction with cell membranes and biological targets. nih.gov The prenyl group in this compound is a key factor contributing to its observed bioactivities. nih.gov

Overview of Research Trajectories

Initial research on this compound focused on its isolation and characterization, along with preliminary screenings for its biological effects. medchemexpress.comglpbio.com Subsequent studies have taken a more mechanistic approach, investigating its specific interactions with cellular pathways and enzymes. nih.gov A significant portion of the research has explored its potential as an inhibitor of various enzymes and its cytotoxic effects on cancer cells. medchemexpress.commdpi.commedchemexpress.com Current research continues to explore its therapeutic potential and the structure-activity relationships of its derivatives. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O5/c1-14(2)9-10-16(15(3)4)11-18-20(27)12-21(28)24-22(29)13-23(30-25(18)24)17-7-5-6-8-19(17)26/h5-9,12,16,23,26-28H,3,10-11,13H2,1-2,4H3 |

InChI Key |

OGBMVWVBHWHRGD-UHFFFAOYSA-N |

SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C(=C)C)C |

Synonyms |

kushenol A |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Isolation Protocols

Primary Botanical Sources: Sophora flavescens Roots

Kushenol A is a naturally occurring compound predominantly isolated from the roots of Sophora flavescens Aiton, a plant belonging to the Fabaceae family. tandfonline.comactahort.org This perennial shrub is widely distributed across Asia, Oceania, and the Pacific Islands and its root, known as "Kushen" or "Kurara," has a long history of use in traditional medicine. tandfonline.commdpi.com The roots of Sophora flavescens are a rich source of various secondary metabolites, with alkaloids and flavonoids being the main chemical constituents. tandfonline.comsemanticscholar.org Among the diverse flavonoids present, this compound is a characteristic prenylated flavonoid found in significant abundance. mdpi.com

Advanced Chromatographic Isolation Techniques

The isolation of this compound from the roots of Sophora flavescens is a multi-step process that relies on advanced chromatographic techniques to separate it from a complex mixture of other phytochemicals. The general procedure begins with the extraction of the dried and chopped roots using a solvent such as methanol (B129727). tandfonline.comactahort.org

The crude extract is then typically subjected to a series of partitioning steps with solvents of varying polarities, such as chloroform (B151607) and ethyl acetate (B1210297), to fractionate the components. tandfonline.comactahort.org The ethyl acetate fraction, which is enriched with flavonoids like this compound, is then further purified. tandfonline.comnih.gov

Column chromatography is a fundamental technique used in this purification process. Researchers employ stationary phases like silica (B1680970) gel and C-18 resins. tandfonline.comnih.gov A gradient elution system, often using a mixture of solvents like chloroform and methanol or methanol and water, is passed through the column to separate the compounds based on their polarity. tandfonline.com High-Performance Liquid Chromatography (HPLC) is another powerful technique utilized for the fine purification of this compound, offering high resolution and precise separation based on the compound's specific molecular structure and polarity. greenskybio.com

Table 1: Chromatographic Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Examples | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Chloroform/Methanol Gradient | Initial fractionation and purification |

| Column Chromatography | C-18 Resin | Methanol/Water Gradient | Further purification of fractions |

| High-Performance Liquid Chromatography (HPLC) | Not specified | Not specified | High-purity isolation |

Authentication and Structural Elucidation Methods

Once isolated, the identity and structure of this compound are confirmed through a combination of modern spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. actahort.orgresearchgate.net Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) NMR experiments are conducted to determine the chemical environment of each proton and carbon atom in the molecule. semanticscholar.org This data allows for the precise mapping of the flavonoid's core structure and the position of its various functional groups.

Mass Spectrometry (MS) , often coupled with HPLC (HPLC-MS), is used to determine the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRESIMS). actahort.orgsemanticscholar.org

Other spectroscopic methods like Ultraviolet (UV) spectroscopy and Infrared (IR) spectroscopy are also employed to provide additional structural information. actahort.org The obtained spectroscopic data for the isolated compound is then compared with previously published data for this compound to confirm its identity. tandfonline.comnih.gov

Table 2: Methods for Authentication and Structural Elucidation of this compound

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Detailed structural analysis of atom connectivity |

| Mass Spectrometry (MS) / High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Determination of molecular weight and elemental formula |

| Ultraviolet (UV) Spectroscopy | Provides information on the chromophoric system |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule |

Comprehensive Analysis of Preclinical Pharmacological Activities and Molecular Mechanisms of Kushenol a

Anticancer and Anti-Proliferative Mechanisms

Kushenol A, a flavonoid compound, has demonstrated notable anticancer and anti-proliferative properties in preclinical studies. Its mechanisms of action primarily revolve around the modulation of critical signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle in cancer cells.

Modulation of PI3K/AKT/mTOR Signaling Pathway in Malignancy Models

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that is frequently overactive in many cancers, promoting cell growth, proliferation, and survival. mdpi.commdpi.com this compound has been shown to effectively suppress this pathway in malignancy models. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Dysregulation in Cancer Cells

A key strategy in cancer therapy is to induce apoptosis, a form of programmed cell death, in malignant cells. Cancer is often characterized by the dysregulation of the cell cycle, leading to uncontrolled cell division. nih.govpressbooks.pubrroij.com this compound has demonstrated the ability to both induce apoptosis and disrupt the normal cell cycle in cancer cells. nih.govnih.gov

In breast cancer cell lines, this compound treatment resulted in a dose-dependent increase in apoptosis. nih.gov This was accompanied by significant changes in the expression of apoptosis-related genes. The mRNA levels of pro-apoptotic genes, such as Bax and Bad, were upregulated, while the expression of anti-apoptotic genes, Bcl-2 and Bcl-xl, was downregulated. nih.gov This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors cell death.

Furthermore, this compound was found to cause cell cycle arrest at the G0/G1 phase in a concentration-dependent manner. nih.govnih.govscilit.com This indicates that the compound inhibits cancer cell proliferation by preventing cells from progressing from the resting/early growth phase into the DNA synthesis phase, a critical step for cell division. nih.gov

Investigation in In Vitro Cellular Models (e.g., Breast Cancer Cell Lines, Non-Small-Cell Lung Cancer Cell Lines)

The anticancer effects of this compound have been investigated in various in vitro cellular models, providing valuable insights into its potential as a therapeutic agent.

In breast cancer, studies have utilized multiple cell lines, including the triple-negative MDA-MB-231 cells and the ER-positive MCF-7 and BT474 cells. nih.gov Across these different subtypes of breast cancer cells, this compound consistently demonstrated an ability to reduce cell proliferation and viability. nih.govresearchgate.net

Research has also highlighted the potent cytotoxic effects of this compound against non-small-cell lung cancer (NSCLC) cells. nih.govmdpi.com Studies have shown that this compound, along with its analogue Kushenol Z, exhibits significant cytotoxicity against NSCLC cell lines such as A549 and NCI-H226 in a dose- and time-dependent manner. mdpi.commedchemexpress.commedchemexpress.com

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Reduced proliferation, induced apoptosis and G0/G1 cell cycle arrest, inhibited PI3K/AKT/mTOR pathway. | nih.gov |

| MCF-7 | ER-Positive Breast Cancer | Reduced proliferation. | nih.gov |

| BT474 | ER-Positive Breast Cancer | Reduced proliferation. | nih.gov |

| A549 | Non-Small-Cell Lung Cancer | Potent cytotoxicity. | mdpi.commedchemexpress.commedchemexpress.com |

| NCI-H226 | Non-Small-Cell Lung Cancer | Potent cytotoxicity. | mdpi.commedchemexpress.commedchemexpress.com |

Evaluation in In Vivo Xenograft Models of Tumor Growth Inhibition

To further validate the in vitro findings, the antitumor activity of this compound has been evaluated in in vivo xenograft models. herabiolabs.comcrownbio.com These studies involve implanting human cancer cells into immunodeficient mice to create tumors.

In a subcutaneous xenograft mouse model of breast cancer, administration of this compound significantly inhibited tumor growth. nih.govnih.govscilit.com The inhibitory effect was dose-dependent, with higher doses of this compound leading to greater tumor suppression. nih.gov Importantly, the body weight of the mice was not affected during the experiment, suggesting a favorable preliminary safety profile. nih.gov Consistent with the in vitro results, analysis of the xenograft tumor tissues revealed significant alterations in the mRNA and protein levels of genes associated with the PI3K/AKT/mTOR pathway, confirming the mechanism of action in a living organism. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

In addition to its anticancer properties, this compound and its related compounds have been shown to possess anti-inflammatory and immunomodulatory effects. These activities are primarily attributed to the suppression of various inflammatory mediators.

Suppression of Inflammatory Mediators (e.g., NO, PGE2, Interleukins, Chemokines, Interferons)

The inflammatory response involves the release of a variety of signaling molecules, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukins, chemokines, and interferons. nih.gov Excessive production of these mediators can contribute to chronic inflammation and various diseases.

Studies on Kushenol C, a closely related prenylated flavonoid, have demonstrated a dose-dependent suppression of several key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comresearchgate.netnih.gov These suppressed mediators include NO, PGE2, interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β). mdpi.comresearchgate.netnih.gov The inhibition of these pro-inflammatory molecules suggests the potential of Kushenol compounds to mitigate inflammatory conditions. mdpi.comnih.gov

| Inflammatory Mediator | Cell Model | Effect | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

| Interleukin-6 (IL-6) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

| Interleukin-1β (IL-1β) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

| Interferon-β (IFN-β) | LPS-stimulated RAW264.7 macrophages | Dose-dependent suppression | mdpi.comresearchgate.netnih.gov |

Regulation of Transcription Factors and Signaling Pathways (e.g., NF-κB, STATs, Nrf2/HO-1 Axis, MAPK)

This compound, a prenylated flavonoid, demonstrates significant modulatory effects on key transcription factors and signaling pathways involved in inflammation and oxidative stress. Its mechanisms of action primarily revolve around the regulation of Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription (STATs), Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis, and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govfrontiersin.orgfrontiersin.orgmdpi.com

NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway. mdpi.comnih.gov This is a crucial mechanism as NF-κB is a central regulator of inflammatory gene expression. frontiersin.org In preclinical models, this compound suppresses the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. researchgate.net This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators. mdpi.comnih.gov

STATs Pathway: The compound also interferes with the STAT signaling pathway, which is critical for cytokine signal transduction. frontiersin.org Specifically, this compound has been observed to decrease the phosphorylation of STAT1 and STAT6 in a dose-dependent manner in stimulated macrophages. mdpi.commedchemexpress.com By inhibiting the activation of these transcription factors, this compound can effectively dampen the inflammatory response mediated by cytokines. mdpi.comnih.gov

Nrf2/HO-1 Axis: A significant aspect of this compound's activity is its ability to activate the Nrf2/HO-1 signaling axis, a key pathway in the cellular defense against oxidative stress. mdpi.comscirp.org this compound upregulates the expression of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes. researchgate.netresearchgate.net This leads to an increased expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties. mdpi.comnih.govscirp.org The induction of HO-1 contributes to the resolution of inflammation and protection against oxidative damage. nih.gov

MAPK Pathway: Reactive oxygen species (ROS) are known to activate the MAPK signaling pathway, which in turn can induce the expression of inflammatory cytokines through transcription factors like AP-1 and NF-κB. mdpi.comnih.gov this compound's ability to scavenge ROS helps to mitigate the activation of this pathway, thereby reducing inflammation. mdpi.comchemfaces.com

Analysis in Macrophage and Keratinocyte Inflammatory Models

The anti-inflammatory properties of this compound have been extensively studied in cellular models of inflammation, particularly in macrophages and keratinocytes. mdpi.com

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, this compound has demonstrated a dose-dependent suppression of pro-inflammatory mediators. mdpi.comresearchgate.net This includes the inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). mdpi.comnih.govmedchemexpress.com The underlying mechanism for this inhibition is attributed to its ability to suppress the activation of NF-κB and STAT1/STAT6 signaling pathways. mdpi.comnih.gov Furthermore, in these macrophage models, this compound upregulates the expression and activity of HO-1 through the activation of Nrf2. mdpi.comnih.govresearchgate.net

In human HaCaT keratinocytes, a cell line used to model the skin's epidermis, this compound has shown protective effects against oxidative stress-induced damage. mdpi.comresearchgate.net In models where oxidative stress is induced by agents like tert-butyl hydroperoxide (tBHP), this compound prevents cell death and DNA damage. mdpi.comnih.gov This protection is mediated by its ability to upregulate the endogenous antioxidant defense system, including enzymes like glutathione (B108866), superoxide (B77818) dismutase, and catalase, and by scavenging intracellular ROS. mdpi.comnih.govresearchgate.net The activation of the Nrf2 and Akt signaling pathways is responsible for these anti-oxidative stress effects in keratinocytes. mdpi.comresearchgate.net

Preclinical Investigations in Inflammatory Skin Disorders (e.g., Psoriasis, Atopic Dermatitis)

Preclinical studies have highlighted the therapeutic potential of this compound and its related compounds in inflammatory skin disorders such as psoriasis and atopic dermatitis. anaisdedermatologia.org.br

In a mouse model of imiquimod-induced psoriasis, topical application of Kushenol F, a related isopentenyl flavonoid, significantly reduced the Psoriasis Area and Severity Index (PASI) scores, epidermal thickening, and the proliferation and differentiation of epidermal cells. mdpi.comresearcher.liferesearchgate.netnih.govsemanticscholar.org Treatment with Kushenol F also led to a decrease in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, IL-17A, IL-22, IL-23, and tumor necrosis factor (TNF)-α in the affected skin tissues, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov Metabolomic analysis revealed that Kushenol F's therapeutic effects are associated with the regulation of metabolic pathways, including sphingolipid metabolism, linoleic acid metabolism, and steroid hormone biosynthesis. mdpi.comnih.gov

While direct preclinical investigations specifically on this compound for atopic dermatitis are less detailed in the provided context, studies on related compounds from Sophora flavescens suggest a potential therapeutic role. For instance, Kushenol F has been reported to have anti-inflammatory properties that could be beneficial in treating atopic dermatitis. mdpi.comsemanticscholar.org

Antioxidant and Anti-Oxidative Stress Properties

This compound exhibits robust antioxidant and anti-oxidative stress capabilities through multiple mechanisms.

Mechanism of Reactive Oxygen Species (ROS) Scavenging

This compound directly scavenges reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. thno.orgrsc.org In cellular models, such as tBHP-induced oxidative stress in HaCaT keratinocytes, this compound has been shown to significantly decrease intracellular ROS levels. mdpi.comnih.gov This ROS scavenging activity is a key component of its protective effects against oxidative damage. researchgate.netresearchgate.net

Upregulation of Endogenous Antioxidant Defense Systems (e.g., Glutathione, Superoxide Dismutase, Catalase)

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses. frontiersin.org It upregulates the endogenous antioxidant defense system by increasing the levels of crucial antioxidant enzymes such as glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). mdpi.comnih.gov In HaCaT cells subjected to oxidative stress, pretreatment with this compound led to a significant increase in the levels of these enzymes. mdpi.com This upregulation is mediated through the activation of the Nrf2 signaling pathway. mdpi.comnih.gov

Protection against Oxidative Damage and DNA Integrity

By mitigating oxidative stress through ROS scavenging and bolstering endogenous antioxidant defenses, this compound effectively protects cells from oxidative damage and helps maintain DNA integrity. frontiersin.org In HaCaT keratinocytes, this compound prevented cell death and DNA damage induced by oxidative stress. mdpi.comnih.gov It also upregulated the expression of 8-Oxoguanine DNA Glycosylase (OGG1), a key enzyme involved in the repair of oxidatively damaged DNA. researchgate.net This demonstrates that this compound not only prevents damage but also supports cellular repair mechanisms.

Table 1: Summary of this compound's Effects on Signaling Pathways and Inflammatory Models

Table 2: Chemical Compounds Mentioned

Enzyme Modulatory Activities

Inhibition of Tyrosinase Activity and Melanogenesis Regulation

This compound, a flavonoid isolated from Sophora flavescens, has demonstrated significant inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.nettandfonline.commdpi.com The inhibition of tyrosinase is a primary strategy for developing skin-whitening agents and managing hyperpigmentation. mdpi.commdpi.com

Research indicates that this compound acts as a non-competitive inhibitor of tyrosinase, effectively blocking the conversion of L-tyrosine to L-DOPA. medchemexpress.com In one study, this compound exhibited potent tyrosinase inhibitory activity with a half-maximal inhibitory concentration (IC50) value of 1.1 μM and an inhibition constant (Ki) of 0.4 μM. medchemexpress.com Another study reported a similarly potent IC50 value of less than 10 μM. researchgate.net This inhibitory action on tyrosinase directly contributes to the suppression of melanogenesis. mdpi.com

The structural characteristics of this compound, a prenylated flavonoid, are crucial for its bioactivity. Molecular docking analyses have suggested the formation of a binary complex between this compound and the tyrosinase enzyme, further elucidating the mechanism of inhibition. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of this compound

| Parameter | Value | Reference |

|---|---|---|

| Inhibition Type | Non-competitive | medchemexpress.com |

| IC50 | 1.1 μM | medchemexpress.com |

| Ki | 0.4 μM | medchemexpress.com |

Modulation of Glycosidases (e.g., Alpha-Glucosidase, Beta-Amylase)

This compound has been identified as an inhibitor of glycosidases, including α-glucosidase and β-amylase. medchemexpress.comnih.gov The inhibition of these enzymes is a therapeutic approach for managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govresearchgate.net

Studies have shown that this compound exhibits selective inhibitory activity against α-glucosidase. chemfaces.com It has been reported to have an IC50 value of 45 μM and a Ki value of 6.8 μM for α-glucosidase inhibition. medchemexpress.com The hydroxylation of flavonoids like this compound is considered an important factor in their ability to inhibit α-amylase. nih.gov The inhibitory mechanism involves the formation of hydrogen bonds between the hydroxyl groups of the flavonoid and the amino acid residues at the active site of the enzymes. nih.gov

The dual inhibition of both α-amylase and α-glucosidase can effectively slow down carbohydrate digestion and glucose absorption. researchgate.net

Table 2: Glycosidase Inhibitory Activity of this compound

| Enzyme | IC50 | Ki | Reference |

|---|---|---|---|

| Alpha-Glucosidase | 45 μM | 6.8 μM | medchemexpress.com |

Inhibition of Monoamine Oxidases (MAO)

While direct studies on this compound's inhibition of monoamine oxidases (MAO) are limited, research on related compounds from Sophora flavescens provides insights. For instance, Kushenol F, another flavonoid from the same plant, has been shown to inhibit MAO, with a preference for MAO-B over MAO-A. nih.govpolimi.itmdpi.com Kushenol F displayed IC50 values of 63.1 μM for MAO-B and 103.7 μM for MAO-A. nih.govpolimi.it

MAO inhibitors are significant in the treatment of neurodegenerative diseases and depression due to their role in preventing the breakdown of monoamine neurotransmitters. researchgate.netnih.gov Given the structural similarities among flavonoids from Sophora flavescens, it is plausible that this compound may also possess MAO inhibitory properties, though further specific research is required to confirm this.

Impact on Phosphodiesterase Activity

This compound is recognized as an inhibitor of adenosine (B11128) 3', 5'-cyclic monophosphate (cAMP) phosphodiesterase (PDE). chemfaces.com This inhibitory action is significant as PDEs are enzymes that degrade cAMP, a crucial second messenger involved in numerous cellular processes. By inhibiting PDE, this compound can lead to an accumulation of cAMP. researchgate.net

A study on Kushenol Z, a chemical analogue of this compound, demonstrated that its inhibition of cAMP-PDE and subsequent increase in PKA activity contributed to its effects on the mTOR pathway in non-small-cell lung cancer cells. researchgate.net While direct mechanistic studies on this compound's PDE inhibition are not as detailed, related compounds from Sophora flavescens like kushenol B and kurarinone (B208610) have shown in vitro inhibitory activity against cAMP phosphodiesterase with IC50 values of 31 and 25 µmol/L, respectively. spandidos-publications.com

Inhibition of Sodium-Dependent Glucose Cotransporter 2 (SGLT2)

This compound has been identified as an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). chemfaces.comchemfaces.com SGLT2 is primarily located in the renal proximal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. Inhibition of SGLT2 is a modern therapeutic strategy for managing type 2 diabetes.

A bioassay-guided purification of an active ethyl acetate (B1210297) fraction from the roots of Sophora flavescens led to the isolation of sixteen lavandulyl flavonoids, including this compound, all of which exhibited inhibitory activity against SGLT2. chemfaces.com Other related compounds from the same source, such as Kushenol C and Kushenol K, also demonstrate SGLT2 inhibitory activity. medchemexpress.comtargetmol.com

Neurobiological Effects

The direct neurobiological effects of this compound are an emerging area of research. However, the known enzyme modulatory activities of this compound and related compounds suggest potential neuroprotective roles.

The inhibition of monoamine oxidases by flavonoids from Sophora flavescens points towards a potential application in neurological and mental disorders by modulating neurotransmitter levels. researchgate.netnih.gov Furthermore, the inhibition of phosphodiesterases, as seen with related compounds, has been identified as an important target for the treatment of central nervous system disorders. spandidos-publications.com

While preclinical animal models and neuroimaging studies have significantly advanced the understanding of neurobiological effects in various contexts, direct studies focusing on this compound are needed to fully elucidate its specific impacts on the central nervous system. uib.nomdpi.com

Preclinical Evidence of Neuroprotection in In Vivo Models

Current scientific literature lacks specific in vivo studies demonstrating a direct neuroprotective role for this compound. While various flavonoids isolated from the plant Sophora flavescens are noted for their potential central nervous system (CNS) regulatory functions, specific evidence from animal models detailing the neuroprotective capacity of this compound is not available in the reviewed preclinical studies. spandidos-publications.comnih.gov Research has been conducted on other compounds from Sophora flavescens; for instance, sophoraflavanone G was found to protect immortalized hippocampal cells from glutamate-induced oxidative stress, a process relevant to neuroprotection. spandidos-publications.com However, these findings are specific to other flavanones and cannot be directly attributed to this compound.

Modulation of Neuro-Inflammation and Oxidative Stress in Neural Models

There is a notable absence of direct preclinical evidence from studies on neural models that specifically investigates the effects of this compound on neuro-inflammation and oxidative stress. Although flavonoids as a broad class of compounds are recognized for their potential to mitigate inflammatory processes that can lead to nerve injury, specific data on this compound's activity in this context is limited. nih.govmdpi.com

Research into other prenylated flavonoids from Sophora flavescens has shown activity in this area. For example, sophoraflavanone G has been found to inhibit neuroinflammation in lipopolysaccharide-activated microglia, and Kushenol F has been reported to reduce the production of pro-inflammatory cytokines. nih.gov this compound has been described generally as a flavonoid antioxidant, but its specific actions on oxidative stress markers within neural cells have not been detailed in the available literature. medchemexpress.comcapes.gov.br Therefore, the capacity of this compound to modulate neuro-inflammatory and oxidative stress pathways in the CNS remains an area requiring further scientific investigation.

Interaction with Neurotransmitter Systems (e.g., GABAA Receptors)

The interaction of this compound with the γ-aminobutyric acid type A (GABA-A) receptor system has been explicitly investigated. GABA-A receptors are crucial ligand-gated ion channels that mediate inhibitory neurotransmission in the brain. nih.gov A significant study involving HPLC-based activity profiling was conducted to screen numerous flavonoids from Sophora flavescens for their ability to modulate GABA-A receptors. nih.gov

In this comprehensive screening, compounds were tested for their capacity to enhance GABA-induced chloride influx in Xenopus oocytes expressing the α₁β₂γ₂S GABA-A receptor subtype. The results demonstrated that while several lavandulyl flavonoids, including Kushenol I, (-)-kurarinone, and sophoraflavanone G, were potent positive allosteric modulators of the GABA-A receptor, this compound was found to be inactive. nih.govnih.gov At a concentration of 10 μM, this compound did not produce a significant enhancement of the GABA-induced current, distinguishing it from the other active flavonoids isolated from the same source. nih.gov

| Compound | Source | GABA-A Receptor (α₁β₂γ₂S) Modulatory Activity | Reference |

|---|---|---|---|

| This compound | Sophora flavescens | Inactive | nih.gov |

| Kushenol I | Sophora flavescens | Active (Potentiator) | nih.gov |

| (-)-Kurarinone | Sophora flavescens | Active (Potentiator) | nih.gov |

| Sophoraflavanone G | Sophora flavescens | Active (Potentiator) | nih.gov |

| Kuraridine | Sophora flavescens | Active (Potentiator) | nih.gov |

Structure Activity Relationship Sar Studies and Chemical Synthesis of Kushenol a and Its Analogues

Analysis of Structural Determinants for Biological Efficacy

The biological activities of Kushenol A and its analogues are intrinsically linked to their chemical structures. The presence and position of hydroxyl groups and prenyl side chains are key determinants of their pharmacological effects.

Research indicates that the multiple hydroxyl groups on the flavonoid backbone of compounds like Kushenol N, a related flavonoid, likely contribute to their anti-inflammatory properties by interacting with inflammatory pathways. vulcanchem.com For this compound, its anti-proliferative effects in breast cancer are attributed to its specific flavonoid structure that enables it to modulate signaling pathways like the PI3K/AKT/mTOR pathway. vulcanchem.com

The prenyl group, a lipophilic side chain, is a critical feature of these flavonoids. researchgate.net This group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. researchgate.net It has been observed that prenylation can significantly enhance the bioactivity of flavonoids. researchgate.net For instance, the 8-lavandulyl group in the B-ring of certain flavonoids has been identified as a key factor for their glycosidase inhibitory activities. jst.go.jp

Molecular docking studies have further elucidated the structural basis for the biological activity of these compounds. For example, in the context of tyrosinase inhibition, the formation of a binary encounter complex between this compound and the enzyme has been demonstrated, highlighting the importance of specific structural interactions for its inhibitory effect. nih.govtandfonline.com

Comparative Pharmacological Profiling of this compound Analogues (e.g., Kushenol C, F, I, Q, X, Z)

The Kushenol family of compounds, all isolated from Sophora flavescens, provides a valuable platform for SAR studies due to their structural similarities and diverse biological activities. ontosight.aivulcanchem.com

Kushenol C has demonstrated significant anti-inflammatory and antioxidant activities. researchgate.netmdpi.comresearchgate.net It has been shown to suppress the production of various inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and several interleukins in a dose-dependent manner. mdpi.comresearchgate.netmedchemexpress.commdpi.comresearchgate.net Studies have reported that Kushenol C possesses greater antioxidant activities compared to this compound. researchgate.netmdpi.com Furthermore, Kushenol C inhibits the enzyme BACE1 with an IC50 of 5.45 µM. medchemexpress.com

Kushenol F has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 28.3 µM. frontiersin.org It also exhibits anti-inflammatory properties by inhibiting the production of IL-1β, IL-6, and TNF-α through the PI3K/AKT and p38 MAPK signaling pathways. rsc.org

Kushenol I acts as a modulator of the GABAA receptor and an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). chemfaces.com It has also shown activity against the plant pathogenic fungus Cladosporium cucumerinum. chemfaces.com

Kushenol Q is another flavonoid compound extracted from the root of Sophora flavescens Ait.

Kushenol X , also identified as chembl517073, is under investigation for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Kushenol Z , a chemical analogue of this compound, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells by regulating the mTOR pathway through the suppression of phosphodiesterase and Akt activity. nih.govresearchgate.net This finding provided a rationale for investigating the similar potential of this compound in breast cancer. nih.gov

The following table provides a comparative overview of the pharmacological activities of this compound and its analogues.

| Compound | Key Biological Activities | Research Models | Notable Findings |

| This compound | Anti-proliferative in breast cancer, Tyrosinase inhibitor, α-glucosidase inhibitor | Breast cancer cell lines, xenograft mouse models, Enzymatic assays | Suppresses PI3K/AKT/mTOR pathway vulcanchem.comnih.gov, Non-competitive tyrosinase inhibitor (IC50: 1.1 µM) medchemexpress.comglpbio.com, Inhibits α-glucosidase (IC50: 45 µM) jst.go.jpmedchemexpress.com |

| Kushenol C | Anti-inflammatory, Antioxidant, BACE1 inhibitor | Macrophage cell lines, Hepatocellular carcinoma cells, Enzymatic assays | Suppresses production of NO, PGE2, IL-6 mdpi.comresearchgate.netmedchemexpress.com, Greater antioxidant activity than this compound researchgate.netmdpi.com, Inhibits BACE1 (IC50: 5.45 µM) medchemexpress.com |

| Kushenol F | IDO1 inhibitor, Anti-inflammatory | Enzymatic assays, Cell-based assays | Inhibits IDO1 (IC50: 28.3 µM) frontiersin.org, Inhibits production of IL-1β, IL-6, TNF-α rsc.org |

| Kushenol I | GABAA receptor modulator, SGLT2 inhibitor, Antifungal | Receptor binding assays, Enzymatic assays, Fungal growth inhibition assays | Modulates GABAA receptors chemfaces.com, Inhibits SGLT2 chemfaces.com, Active against Cladosporium cucumerinum chemfaces.com |

| Kushenol Q | Flavonoid | Isolated from Sophora flavescens | Further research needed to determine specific bioactivities. |

| Kushenol X | Potential anti-inflammatory, antimicrobial, anticancer | In silico and in vitro studies | Under investigation for various pharmacological properties. ontosight.ai |

| Kushenol Z | Anti-proliferative in NSCLC | NSCLC cell lines | Induces apoptosis via mTOR pathway regulation. nih.govresearchgate.net |

Chemical Synthesis Approaches for this compound and Its Derivatives

The limited availability of this compound and its analogues from natural sources necessitates the development of efficient chemical synthesis methods. Both total synthesis and semi-synthesis approaches are being explored to produce these compounds and their derivatives for further pharmacological evaluation. researchgate.net

The synthesis of prenylated flavonoids often involves the introduction of a prenyl group onto a flavonoid scaffold. This can be a challenging step due to potential side reactions and the need for regioselective control. Methodologies for the synthesis of these compounds are crucial for creating a diverse library of analogues for SAR studies. researchgate.net

One review highlights the synthesis of eight natural flavonoid compounds, including Kushenol W, which demonstrates the ongoing efforts in this area. researchgate.net The development of synthetic routes not only provides access to these natural products but also allows for the creation of novel derivatives with potentially improved properties. researchgate.net

Strategic Modifications for Enhanced Bioactivity and Specificity

Strategic chemical modifications of the this compound scaffold are being pursued to enhance its bioactivity, specificity, and pharmacokinetic properties. These modifications often focus on the hydroxyl groups and the prenyl side chain. vulcanchem.comresearchgate.net

Alterations to the chemical structure of flavonoids through various chemical or synthetic methods can be targeted to enhance specific properties such as bioavailability, stability, and biological activity. researchgate.net For instance, the addition of a methoxyl group to the benzene (B151609) nucleus of a related compound was found to remarkably increase its antifungal activity. chemfaces.com Conversely, glycosylation at the carboxylic moiety was found to remove the activity. chemfaces.com

The prenyl group itself offers opportunities for modification. Further modifications such as oxidation, cyclization, and hydroxylation of the prenyl group can increase the structural and biological diversity of these flavonoids. mdpi.com These modifications can lead to derivatives with enhanced affinity for specific biological targets and improved therapeutic potential. vulcanchem.comresearchgate.net The goal of these strategic modifications is to develop new compounds with optimized efficacy and a more favorable pharmacological profile. vulcanchem.comresearchgate.net

Analytical Methodologies for Research on Kushenol a

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment

The structural elucidation and purity verification of Kushenol A are accomplished through a combination of chromatographic separation and spectroscopic analysis. These methods provide detailed information on the molecule's structure, mass, and purity levels.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analytical assessment of this compound. greenskybio.com Its precision in separating complex mixtures makes it invaluable for isolating this compound from its natural source, Sophora flavescens root extract. greenskybio.com The separation is based on the compound's specific molecular structure and polarity, which dictates its retention time in the chromatographic column. greenskybio.com Reverse-phase HPLC is a common mode used for purity assessment. vulcanchem.com Furthermore, HPLC can be coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) for enhanced analytical capability. phytopurify.com The purity of isolated this compound is often determined to be greater than 98% through these methods. um.edu.mo

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of this compound. vulcanchem.com Both ¹H-NMR and ¹³C-NMR experiments provide a detailed map of the compound's atomic framework. nih.gov On-flow Liquid Chromatography-NMR (LC-NMR) techniques have been developed for the rapid, direct identification of prenylflavonoids like this compound from plant extracts, combining the separation power of HPLC with the structural information from NMR. thieme-connect.compsu.edu

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

This table is interactive. Click on the headers to sort.

| Atom No. | ¹H NMR (500 MHz, CD₃OD) δ ppm | ¹³C NMR (125 MHz, CD₃OD) δ ppm |

|---|---|---|

| 2 | 5.25 (m) | - |

| 3 | 2.90 (m, Ha), 2.61 (br d, 17 Hz, Hb) | - |

| 4 | - | 181.4 |

| 6 | 6.19 (s) | 98.4 |

| 2' | - | 162.7 |

| 3' | 7.67 (s) | 106.6 |

| 4' | - | 162.0 |

| 5' | 6.41 (d, J = 8.2 Hz) | 108.5 |

| 6' | 6.41 (d, J = 8.2 Hz) | 111.7 |

| 1'' | 2.88 (m) | - |

| 2'' | 2.55 (m) | 28.6 |

| 4a'' | 4.60 (s) | - |

| 4b'' | 4.51 (s) | - |

| 6'' | 2.11 (m) | 32.5 |

| 7'' | 5.00 (overlapped) | - |

| 9'' | - | 26.0 |

| 10'' | - | 18.0 |

Source: nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the precise molecular weight of this compound. nih.gov This soft ionization technique is suitable for analyzing flavonoids and is often coupled with liquid chromatography (LC-MS/MS) for comprehensive analysis of extracts. mdpi.com For this compound, ESI-MS analysis typically shows a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. vulcanchem.com

UV-Vis Spectrophotometry is used to observe the characteristic light absorption of this compound, which is dictated by its flavonoid structure. The UV spectrum exhibits specific absorption maxima that can aid in its identification during chromatographic analysis. researchgate.net It is also the primary detection method used in certain biological assays, such as enzyme inhibition studies. nih.govtandfonline.com

Quantitative Assays for Biological Activity Measurement in In Vitro Systems

To understand the pharmacological potential of this compound, various in vitro assays are employed to measure its biological activity. These assays quantify the compound's effects on cellular processes and enzyme function.

Enzyme Kinetics and Inhibition Assays: The inhibitory activity of this compound against enzymes like tyrosinase is a key area of investigation. nih.govresearchgate.net These assays are typically performed in a 96-well plate format. tandfonline.com The reaction progress, such as the conversion of L-tyrosine to L-DOPA by tyrosinase, is monitored over time using a UV-Vis spectrophotometer at a specific wavelength (e.g., 475 nm). tandfonline.com By testing a range of this compound concentrations, the half-maximal inhibitory concentration (IC₅₀) can be determined. nih.gov For this compound, the IC₅₀ value against mushroom tyrosinase has been reported to be 1.1 ± 0.7 μM. tandfonline.com Enzyme kinetic studies, including Lineweaver-Burk plots, are used to elucidate the mechanism of inhibition. researchgate.net

Cell Proliferation and Viability Assays: The effect of this compound on cell viability is a fundamental assessment. Assays like the WST-1 or MTT assay are used to measure cell proliferation and cytotoxicity in cell lines, such as human keratinocytes (HaCaT) or cancer cell lines. um.edu.momdpi.com These colorimetric assays measure the metabolic activity of viable cells, with the absorbance reading corresponding to the number of living cells. mdpi.com

Flow Cytometry for Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to analyze cellular properties. To assess if a compound induces apoptosis (programmed cell death), cells can be stained with markers like Annexin V and propidium (B1200493) iodide. For intracellular reactive oxygen species (ROS) measurement, a probe such as carboxy-H2DCFDA is used, followed by analysis on a flow cytometer. nih.govtandfonline.com

Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. For example, in studies of related compounds like Kushenol C, Western blotting has been used to measure the expression levels of proteins involved in inflammatory and oxidative stress pathways, such as iNOS, Nrf2, and Akt, after treating cells with the compound. mdpi.com Nuclear and cytoplasmic protein fractions can be separated and analyzed to observe the translocation of proteins like Nrf2. mdpi.com

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure changes in gene expression at the mRNA level. For instance, in research on Kushenol F, reverse transcription-quantitative PCR (RT-qPCR) was utilized to analyze the mRNA expression levels of thymic stromal lymphopoietin (TSLP) in human keratinocytes. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In studies involving Kushenol F, ELISA was used to quantify the concentration of TSLP protein produced by cells after stimulation. researchgate.net

Table 2: Summary of In Vitro Biological Assays for Kushenol Research

This table is interactive. Click on the headers to sort.

| Assay Type | Purpose | Key Measurement | Example Application with Kushenols |

|---|---|---|---|

| Enzyme Inhibition Assay | Determine inhibitory effect on a specific enzyme | IC₅₀ value, Ki | Tyrosinase inhibition by this compound. tandfonline.com |

| Cell Viability Assay (MTT/WST-1) | Assess cytotoxicity and effect on cell proliferation | Absorbance at specific wavelength | Effect of Kushenol C on HaCaT cell viability. mdpi.com |

| Flow Cytometry | Measure intracellular ROS, apoptosis, cell cycle | Fluorescence intensity | Intracellular ROS measurement in HepG2 cells treated with this compound. tandfonline.com |

| Western Blotting | Quantify protein expression levels | Band intensity | iNOS and Nrf2 protein levels in RAW264.7 cells treated with Kushenol C. mdpi.com |

| qPCR | Quantify mRNA expression levels | Cycle threshold (Ct) value | TSLP mRNA expression in NHEKs treated with Kushenol F. researchgate.net |

| ELISA | Quantify protein/cytokine concentration in a sample | Absorbance (colorimetric change) | TSLP protein concentration in cell supernatant after Kushenol F treatment. researchgate.net |

Methodologies for Metabolite Profiling in Biological Samples

Metabolomic studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. These methodologies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a highly sensitive and high-resolution technique used for metabolite profiling. vulcanchem.com It combines the superior separation capabilities of UPLC with the accurate mass measurement of QTOF-MS, enabling the detection and identification of metabolites even at very low concentrations (e.g., below 0.1 ng/mL) in biological matrices like plasma or urine. vulcanchem.com This approach has been applied in comparative metabolomic studies of Sophora flavescens, identifying various flavonoids and their derivatives. scispace.com While specific metabolite profiling studies focused solely on this compound are not detailed, the methodologies used for related flavonoids in the same plant source are directly applicable.

Compound Index

Table 3: List of Compounds Mentioned

Potential Preclinical Therapeutic Applications of Kushenol a

Role in Preclinical Cancer Therapy Development

Studies have explored the anti-proliferative and pro-apoptotic effects of Kushenol A in various preclinical cancer models. Research indicates that this compound can suppress the proliferation of breast cancer cells and induce apoptosis in a concentration-dependent manner. nih.gov Mechanistically, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth and survival. nih.govnih.gov Inhibition of this pathway by this compound contributes to its anti-tumor activity observed in preclinical breast cancer models. nih.govnih.gov Furthermore, studies in nude mice xenograft models have demonstrated that administration of this compound repressed breast cancer tumor growth. nih.gov

Preclinical findings suggest that this compound may be a promising candidate for breast cancer treatment by inhibiting proliferation and promoting apoptosis through the PI3K/AKT/mTOR pathway. nih.govnih.gov

Implications for Inflammatory Disease Management in Preclinical Models

This compound and related compounds have demonstrated anti-inflammatory properties in preclinical models. Natural products, including those structurally similar to this compound, are known for their potential biological activities, such as anti-inflammatory effects. ontosight.ai Studies on other Kushenol variants, like Kushenol C, have shown the suppression of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), IL-1β, MCP-1, and IFN-β in lipopolysaccharide (LPS)-stimulated macrophages. x-mol.netmdpi.com While these specific findings relate to Kushenol C, they highlight the anti-inflammatory potential within the Kushenol class of compounds. The inhibition of signaling pathways like STAT1, STAT6, and NF-κB activations has been implicated in the anti-inflammatory effects observed with Kushenol C. x-mol.netmdpi.com These preclinical results suggest that this compound and its derivatives could hold relevance for managing inflammatory conditions.

Relevance for Skin Biology and Pigmentation Research

This compound has shown relevance in the context of skin biology, particularly concerning pigmentation. Research indicates that this compound exhibits tyrosinase inhibitory activity. dntb.gov.ua Tyrosinase is a key enzyme involved in melanogenesis, the process of melanin (B1238610) synthesis, which determines skin and hair color. researchgate.net Abnormal melanogenesis can lead to hyperpigmentation disorders. researchgate.net By inhibiting tyrosinase, this compound may have potential applications as a depigmenting agent. dntb.gov.uaresearchgate.net Additionally, preclinical studies on Kushenol C have explored its protective effects against UVB-induced skin damage in mice, demonstrating anti-aging, antioxidant, anti-inflammatory, and pigmentation properties. nih.gov This suggests a broader role for Kushenol compounds in skin health beyond just pigmentation regulation.

Future Research Directions and Unresolved Challenges in Kushenol a Research

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

While initial studies have identified key signaling pathways affected by Kushenol A, a more profound understanding of its molecular interactions is a primary goal for future research. In breast cancer cells, this compound has been shown to suppress proliferation and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.govnih.gov This is achieved by reducing the phosphorylation of AKT and mTOR in a dose-dependent manner. nih.gov

Further investigation has revealed that this compound treatment leads to an upregulation of pro-apoptotic proteins, including cleaved-caspase 9, cleaved-caspase 3, cleaved-PARP, Bax, and Bad. nih.gov Concurrently, it decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl. nih.gov These findings point to a mechanism involving the induction of G0/G1 phase cell cycle arrest and apoptosis. nih.gov Beyond its anticancer effects, this compound is also recognized as a non-competitive tyrosinase inhibitor, directly impacting melanin (B1238610) biosynthesis. nih.govtandfonline.com

Future studies must aim to identify the direct binding partners of this compound to confirm these proposed mechanisms. Advanced molecular modeling and biochemical assays are needed to pinpoint the specific residues and domains through which this compound interacts with its targets. Understanding these fundamental interactions is crucial for optimizing its therapeutic potential and predicting off-target effects.

| Pathway/Target | Observed Effect of this compound | Cellular Outcome | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR Pathway | Reduced phosphorylation of AKT and mTOR | Inhibition of cell proliferation, induction of apoptosis | nih.gov |

| Apoptotic Proteins | Upregulation of Bax, Bad, cleaved-caspase 3/9; Downregulation of Bcl-2, Bcl-xl | Induction of apoptosis | nih.gov |

| Cell Cycle | G0/G1 phase arrest | Inhibition of cell proliferation | nih.gov |

| Tyrosinase | Non-competitive inhibition | Inhibition of melanin synthesis | tandfonline.com |

Advanced Preclinical Validation in Diverse Disease Models

The promising in vitro results of this compound's bioactivity necessitate comprehensive validation in advanced preclinical animal models. To date, the primary in vivo evidence comes from a subcutaneous xenograft mouse model of breast cancer. In this model, administration of this compound significantly suppressed tumor growth, with the inhibitory effect increasing at higher doses. nih.govnih.gov These findings in animal models were consistent with in vitro observations, confirming the compound's anti-tumor activity. nih.gov

However, to establish a broader therapeutic potential, it is imperative to test this compound in a wider array of disease models. This includes orthotopic and metastatic cancer models that more accurately mimic human disease progression. Furthermore, given its known inhibitory effects on enzymes like tyrosinase, preclinical studies in models of skin hyperpigmentation are warranted. tandfonline.com Research should also extend to other potential applications suggested by the activities of similar flavonoids, such as in metabolic or inflammatory diseases. Validating its efficacy and understanding its behavior in these diverse in vivo settings is a critical step toward any potential clinical application.

| Disease Model | Model Type | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer | Subcutaneous Xenograft Mouse Model | Significantly restrained tumor cell proliferation; effect was dose-dependent. | nih.gov |

Investigation of Synergistic Effects with Other Bioactive Compounds

A significant area of future research lies in exploring the synergistic potential of this compound with other therapeutic agents. Combining natural compounds with conventional drugs can enhance efficacy and potentially reduce required dosages, thereby minimizing side effects. mdpi.comsemanticscholar.org

Initial research has already demonstrated a powerful synergistic effect in breast cancer cells. When this compound was combined with a PI3K inhibitor (PI3K-IN-6), it resulted in a synergistic inhibitory effect on cell proliferation. nih.govnih.gov This co-treatment further reduced the phosphorylation of AKT and mTOR and was more effective at promoting apoptosis than either agent alone. nih.gov This finding strongly suggests that this compound could be a valuable component of combination therapies targeting the PI3K/AKT/mTOR pathway. nih.gov

Future investigations should broaden this scope to include other chemotherapeutic agents and targeted therapies across various cancer types. It would also be valuable to explore synergies with other natural bioactive compounds, such as different flavonoids or alkaloids, which could lead to novel, multi-target therapeutic strategies. mdpi.com

Development of Sustainable Sourcing and Synthetic Strategies

Currently, this compound is primarily obtained through extraction from the roots of Sophora flavescens. nih.govmdpi.commagtechjournal.com This reliance on a single plant source presents significant challenges related to sustainability, environmental impact, and supply chain consistency. Over-harvesting of wild plant populations can threaten biodiversity, and variations in growing conditions can lead to inconsistencies in the yield and purity of the isolated compound.

Therefore, a critical and unresolved challenge is the development of sustainable and economically viable methods for producing this compound. One avenue of research is to establish sustainable agricultural practices for Sophora flavescens, ensuring a renewable and consistent source of raw material. greenskybio.com Concurrently, exploring modern, environmentally friendly extraction techniques, such as mechanochemical-promoted extraction technology, could improve yields and reduce the use of harsh organic solvents. nih.gov

The most robust long-term solution, however, may lie in the total chemical synthesis of this compound. While the synthesis of complex flavonoids can be challenging, developing a scalable synthetic route would provide a reliable, high-purity supply independent of botanical sources. mdpi.com Research into biosynthetic pathways and metabolic engineering in microbial hosts could also offer a promising "green" alternative for production in the future.

Exploration of Novel Therapeutic Targets

While research has focused on this compound's role in cancer and as a tyrosinase inhibitor, its full therapeutic potential may be much broader. As a flavonoid, its structure allows for interaction with a wide range of biological targets. Network pharmacology analyses of injections containing Kushen, the herb from which this compound is derived, suggest a multitude of potential protein targets, including IL6, EGFR, CASP3, VEGFA, and MYC, and involvement in pathways like the p53 signaling pathway. nih.govsemanticscholar.org

Future research should involve large-scale screening of this compound against diverse panels of enzymes, receptors, and other cellular targets to uncover novel bioactivities. For instance, related Kushenol compounds have shown distinct activities; Kushenol I is being investigated as an anticancer agent, while Kushenol L has demonstrated anti-diabetic effects. biosynth.commedchemexpress.com The structural similarity between these compounds suggests that this compound may also possess activities relevant to metabolic, inflammatory, or neurodegenerative diseases. Recently, this compound was also reported to have weak but clear estrogenic activity mediated by estrogen receptors. mdpi.com Uncovering these novel targets is essential for unlocking the full therapeutic value of this promising natural compound.

Q & A

Q. What are the primary natural sources and structural characteristics of Kushenol A?

this compound (Leachianone E) is a prenylated flavonoid isolated from the roots of Sophora flavescens (Ku Shen). Structurally, it has a molecular formula of C25H28O5 (molecular weight: 408.5 g/mol) and features a flavanone backbone with a prenyl substituent . To confirm its identity, researchers should use a combination of high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), cross-referenced with authenticated standards .

Q. What enzymatic inhibition activities have been reported for this compound?

this compound exhibits non-competitive inhibition of tyrosinase (IC50: 1.1 µM; Ki: 0.4 µM), α-glucosidase (IC50: 45 µM; Ki: 6.8 µM), and β-amylase. Standard assays include spectrophotometric monitoring of L-DOPA oxidation (tyrosinase) and p-nitrophenyl glucopyranoside hydrolysis (α-glucosidase). Researchers should optimize substrate concentrations and pre-incubation times to account for time-dependent inhibition kinetics .

Q. What chromatographic and spectroscopic techniques are essential for validating this compound's purity and identity?

HPLC with UV detection (e.g., 280 nm for flavonoids) coupled with MS is critical for purity assessment. NMR (1D and 2D experiments) confirms structural features like prenylation patterns. Researchers should compare retention times, fragmentation patterns, and spectral data with literature or commercial standards to avoid misidentification .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50 values for this compound's inhibition of α-glucosidase?

Variability in IC50 values may arise from differences in assay conditions (pH, temperature), enzyme sources (recombinant vs. tissue-extracted), or substrate specificity. To resolve contradictions, standardize protocols using recombinant human enzymes, include positive controls (e.g., acarbose), and perform statistical meta-analyses of published data .

Q. What experimental strategies are recommended for elucidating this compound's structure-activity relationship (SAR)?

Comparative studies with analogs like Kushenol B (IC50: 31 µM for cAMP PDE) or Kushenol X (β-glucuronidase inhibition) can identify critical functional groups. Use molecular docking to predict binding interactions, followed by site-directed mutagenesis of target enzymes (e.g., tyrosinase) to validate SAR hypotheses .

Q. How should longitudinal studies evaluate this compound's bioavailability and metabolic stability?

Employ pharmacokinetic models using LC-MS/MS to track this compound and its metabolites in plasma/tissues. Consider interspecies differences (e.g., murine vs. human liver microsomes) and use stable isotope labeling to distinguish parent compounds from phase I/II metabolites. Ethical approval and rigorous data retention protocols are mandatory .

Q. What orthogonal validation methods are critical for studying this compound's dual inhibition of tyrosinase and β-glucuronidase?

Combine enzymatic assays with cellular melanogenesis models (e.g., B16F10 cells) and fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to confirm activity in physiological contexts. Use siRNA knockdown of target enzymes to isolate pathway-specific effects .

Q. How can systematic reviews resolve contradictions in this compound's effects on apoptotic pathways?

Apply PRISMA guidelines to aggregate data from cancer cell line studies. Assess methodological quality (e.g., MTT assay viability vs. Annexin V staining) and contextualize findings using pathway enrichment analysis (e.g., KEGG apoptosis pathways). Address variability via sensitivity analyses .

Methodological Considerations

- Data Collection & Reproducibility : Follow U.S. EPA guidelines for chemical data collection, prioritizing peer-reviewed studies over computational predictions .

- Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and adhere to ARRIVE guidelines for animal research .

- Interdisciplinary Approaches : Integrate bioinformatics (e.g., molecular docking with Kushenol E ) and metabolomics to explore novel targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.